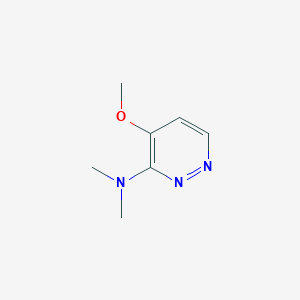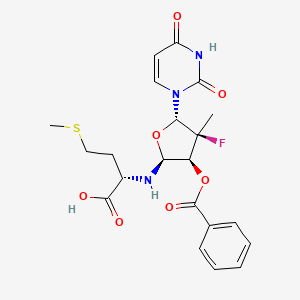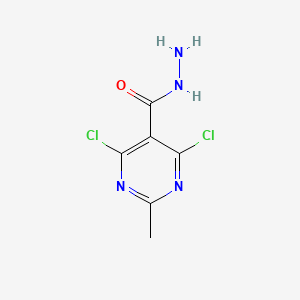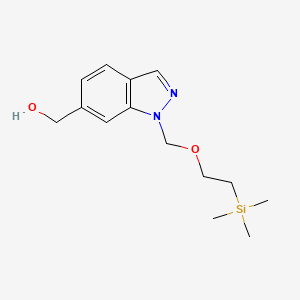
6-Bromopyridine-2-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyridine-2-sulfinicacid is an organic compound that features a bromine atom attached to the pyridine ring at the 6th position and a sulfinic acid group at the 2nd position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the bromination of 2-pyridinesulfinic acid using bromine in an aqueous solution or other brominating agents under controlled conditions .
Industrial Production Methods: Industrial production of 6-Bromopyridine-2-sulfinicacid may involve large-scale bromination processes using bromine or bromine-containing compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyridine-2-sulfinicacid undergoes various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form 6-bromopyridine-2-sulfinamide.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of palladium or copper catalysts.
Major Products Formed:
Oxidation: 6-Bromopyridine-2-sulfonic acid.
Reduction: 6-Bromopyridine-2-sulfinamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromopyridine-2-sulfinicacid has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromopyridine-2-sulfinicacid involves its interaction with various molecular targets and pathways. The sulfinic acid group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of new compounds with different biological or chemical properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-Bromopyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.
2-Bromopyridine: Lacks the sulfinic acid group and has different reactivity and applications.
3-Bromopyridine: Bromine atom at the 3rd position, leading to different chemical behavior.
Uniqueness: Its ability to undergo diverse chemical reactions and form a wide range of products makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C5H4BrNO2S |
|---|---|
Molecular Weight |
222.06 g/mol |
IUPAC Name |
6-bromopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-4-2-1-3-5(7-4)10(8)9/h1-3H,(H,8,9) |
InChI Key |
QZQNNIDWYUCHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


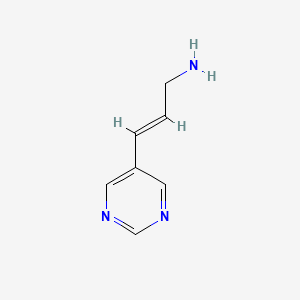
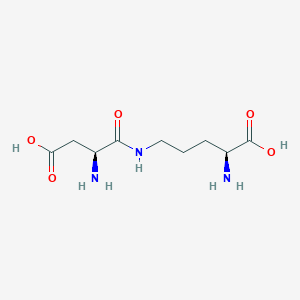
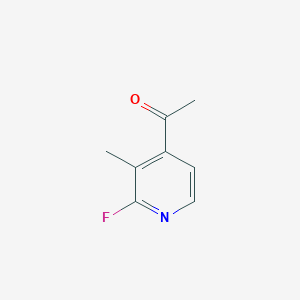
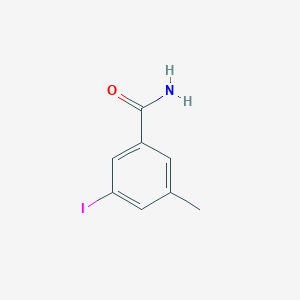
![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
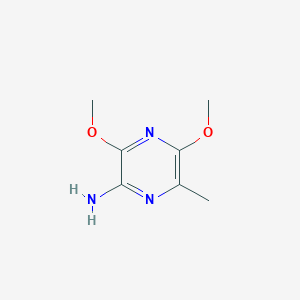
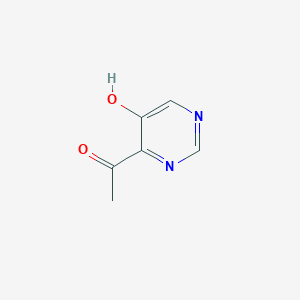
![Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13122507.png)
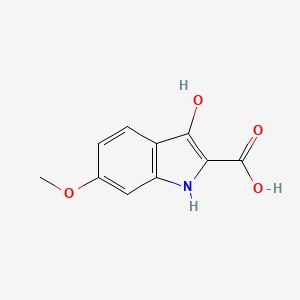
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13122517.png)
